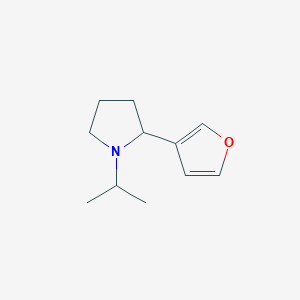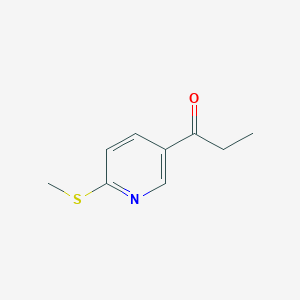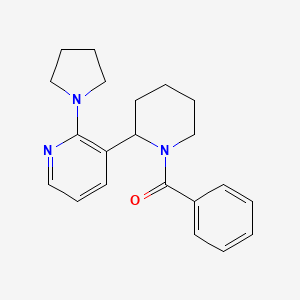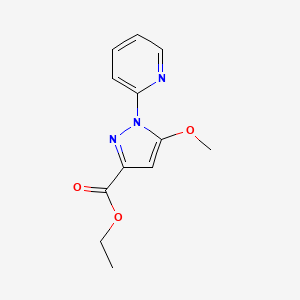
tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H29N3O2S. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine ring substituted with a tert-butylthio and a methyl group. It is primarily used in research and development within the pharmaceutical and chemical industries.
准备方法
The synthesis of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (tert-butylthio and methyl groups) through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Introduction of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with piperazine.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using a tert-butyl carbamate group to prevent unwanted side reactions.
Final deprotection and purification: The final compound is obtained by deprotecting the piperazine nitrogen and purifying the product through recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反应分析
tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the tert-butylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate: This compound lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
tert-Butyl 4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate: This compound has a different substitution pattern on the pyridine ring, which can influence its chemical properties and applications.
The uniqueness of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C19H31N3O2S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2S/c1-14-15(25-19(5,6)7)8-9-16(20-14)21-10-12-22(13-11-21)17(23)24-18(2,3)4/h8-9H,10-13H2,1-7H3 |
InChI 键 |
SFVPJODQXATMKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


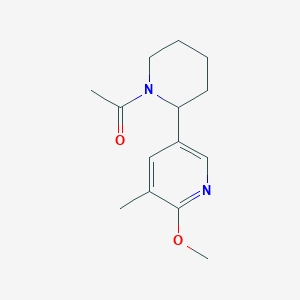
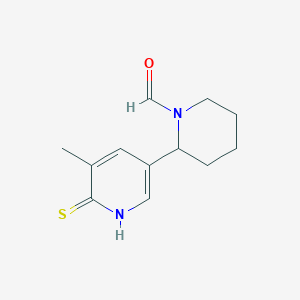
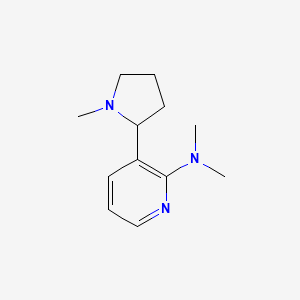
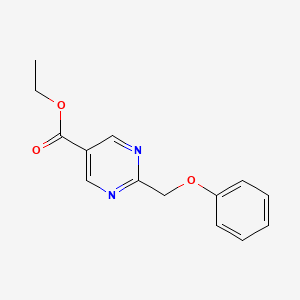
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
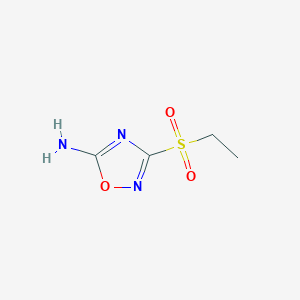
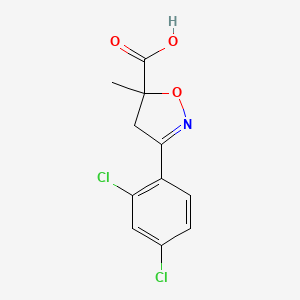
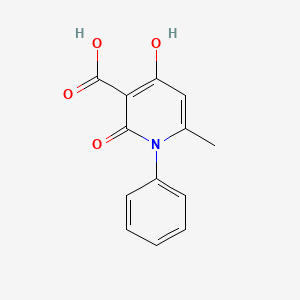
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
